molecular formula C14H21FN2O3S B5206089 N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-pentylglycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-pentylglycinamide

Cat. No.: B5206089
M. Wt: 316.39 g/mol
InChI Key: UUYQAAJHIAUTBW-UHFFFAOYSA-N
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Description

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-pentylglycinamide is an organic compound that features a sulfonyl group attached to a fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-pentylglycinamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-methyl-N-pentylglycinamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-pentylglycinamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: De-sulfonylated products.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-pentylglycinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N2-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-pentylglycinamide exerts its effects involves the interaction of the sulfonyl group with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide
  • N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-1-naphthylglycinamide

Uniqueness

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-pentylglycinamide is unique due to its specific combination of a fluorophenyl sulfonyl group and a pentylglycinamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonyl-methylamino]-N-pentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O3S/c1-3-4-5-10-16-14(18)11-17(2)21(19,20)13-8-6-12(15)7-9-13/h6-9H,3-5,10-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYQAAJHIAUTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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